molecular formula C26H21BrO6 B11661260 Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11661260
M. Wt: 509.3 g/mol
InChI Key: ZOZOVXITYJSCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Esterification: Formation of the ethyl ester group.

    Etherification: Attachment of the 4-methoxyphenyl group via an ether linkage.

    Oxidation: Introduction of the oxo group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Esterification often involves the use of ethanol and an acid catalyst, while etherification can be carried out using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Lacks the 4-methoxyphenyl group.

    Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate: Lacks the bromine atom.

    Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate: Lacks the phenyl group.

Properties

Molecular Formula

C26H21BrO6

Molecular Weight

509.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H21BrO6/c1-3-31-26(29)24-19-13-23(32-15-21(28)16-9-11-18(30-2)12-10-16)20(27)14-22(19)33-25(24)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3

InChI Key

ZOZOVXITYJSCGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)OC)Br)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.